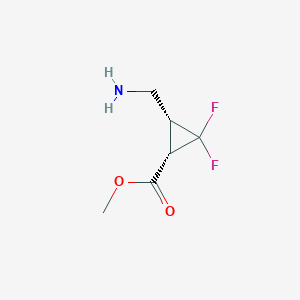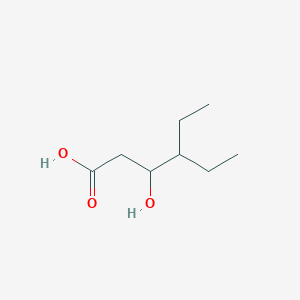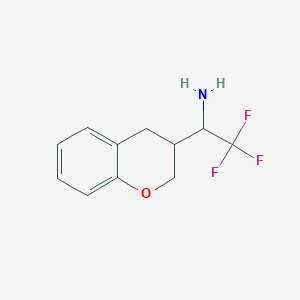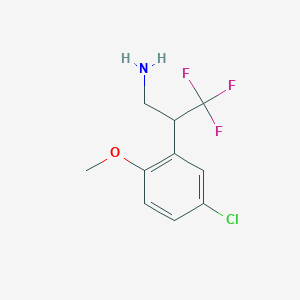
Methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate is a synthetic compound characterized by the presence of a cyclopropane ring substituted with an aminomethyl group and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the aminomethyl group and fluorine atoms. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropane ring, often using diazo compounds and transition metal catalysts.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Aminomethylation: The aminomethyl group can be introduced via reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorinated positions, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism by which rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, while the aminomethyl group may facilitate interactions with biological macromolecules. The cyclopropane ring provides structural rigidity, influencing the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
Methyl (1R,3S)-3-(aminomethyl)-cyclopropane-1-carboxylate: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
Methyl (1R,3S)-3-(aminomethyl)-2,2-dichlorocyclopropane-1-carboxylate: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
Methyl (1R,3S)-3-(aminomethyl)-2,2-dibromocyclopropane-1-carboxylate: Bromine atoms confer distinct electronic and steric effects compared to fluorine.
Uniqueness
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate is unique due to the presence of fluorine atoms, which significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins, making this compound particularly valuable in medicinal chemistry and drug development.
特性
分子式 |
C6H9F2NO2 |
|---|---|
分子量 |
165.14 g/mol |
IUPAC名 |
methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9F2NO2/c1-11-5(10)4-3(2-9)6(4,7)8/h3-4H,2,9H2,1H3/t3-,4-/m0/s1 |
InChIキー |
OYIFJSOOGJAEAW-IMJSIDKUSA-N |
異性体SMILES |
COC(=O)[C@@H]1[C@@H](C1(F)F)CN |
正規SMILES |
COC(=O)C1C(C1(F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B15311671.png)
![(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B15311677.png)






![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-hydroxy-phenyl)-propionic acid](/img/structure/B15311731.png)
